molecular formula C6H5ClO2 B124360 5-Chloromethylfurfural CAS No. 1623-88-7

5-Chloromethylfurfural

Cat. No. B124360
CAS RN: 1623-88-7
M. Wt: 144.55 g/mol
InChI Key: KAZRCBVXUOCTIO-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of CMF can be achieved from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock . Extensive reaction optimization has been carried out with large increases in reaction efficiency achieved over existing batch processes .


Molecular Structure Analysis

CMF consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It has a similar molecular structure to that of 5-hydroxymethylfurfural (HMF) .


Chemical Reactions Analysis

CMF can efficiently be functionalized by radical transformations of its benzylic chloromethyl group . The first examples of these radical reactions were reported by way of metal-free, triethylborane/oxygen-induced atom transfer radical addition (ATRA) reactions between CMF and styrenes .


Physical And Chemical Properties Analysis

CMF is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Catalyst in Lignocellulose Conversion

5-CMF has been used in the catalytic conversion of lignocellulose, a process crucial for biofuel production. Metal chlorides serve as effective catalysts, facilitating the transformation of various feedstocks like bamboo pulp, eucalyptus pulp, and bagasse pulp into 5-CMF. This conversion process yields 5-CMF in significant amounts, making it a promising route for renewable chemical production (Wu Fusheng, Rendang Yang, Fei Yang, 2015).

Intermediate in Chemical Synthesis

5-CMF is proposed as a key intermediate in converting carbohydrate-based materials into valuable chemicals. Theoretical studies focusing on the conversion of 5-CMF into various chemicals like 5-hydroxymethylfurfural (HMF) and levulinic acid (LA) have highlighted its potential in the chemical industry (Gang Liu, Jianming Wu, Igor Ying Zhang, Zhe-ning Chen, Yong-wang Li, Xin Xu, 2011).

Efficient Synthesis from Carbohydrates

A simple and efficient biphasic system for converting carbohydrates into 5-CMF has been developed. This process demonstrates high yields and is applicable to a range of monosaccharides, disaccharides, and polysaccharides, offering a versatile method for 5-CMF production from renewable resources (W. Gao, Yiqun Li, Zhouyang Xiang, Ke-fu Chen, Rendang Yang, D. Argyropoulos, 2013).

Radical Functionalisation

5-CMF can be functionalized through radical transformations, especially in metal-free atom transfer radical addition (ATRA) reactions. These transformations enable the production of a variety of value-added chemicals, demonstrating 5-CMF's versatility in organic synthesis (R. Dasi, Daniel Schmidhuber, L. M. Gronbach, J. Rehbein, M. Brasholz, 2021).

UV Spectrophotometry Analysis

An efficient method for determining the content of 5-CMF using UV spectrophotometry has been established. This method provides a straightforward, rapid, and cost-effective approach for analyzing trace components of 5-CMF in various solutions (Chen Zezh, 2013).

Biofuel Production

5-CMF serves as a precursor in the production of biofuels. It is a platform chemical for transforming cellulose into commercial products, including renewable polymers and biofuels. Its unique properties, like high yield from biomass and chemical versatility, make it a valuable component in biofuel research (M. Mascal, 2015; M. Mascal, 2019).

Optimization in Two-Phase Reactors

Experimental studies have optimized the production of 5-CMF from glucose in two-phase reactors. This research enhances the understanding of the factors influencing the yield of 5-CMF, contributing to more efficient production processes (David R. Lane, M. Mascal, P. Stroeve, 2016).

Safety And Hazards

CMF is harmful if swallowed and causes serious eye damage . It is suspected of causing cancer . It should be handled with caution . Typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color .

Future Directions

There has been a growing interest in the synthesis of CMF as a novel building block of similar molecular structure to that of HMF . CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This has given rise to several interesting products to be obtained therefrom, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .

properties

IUPAC Name

5-(chloromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRCBVXUOCTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167351
Record name 5-(Chloromethyl)-2-furaldehyde
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethylfurfural

CAS RN

1623-88-7
Record name 5-(Chloromethyl)-2-furancarboxaldehyde
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Record name 5-Chloromethylfurfural
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Record name 5-(Chloromethyl)-2-furaldehyde
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Record name 5-(chloromethyl)-2-furaldehyde
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Record name 5-Chloromethylfurfural
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Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-glucose and two kinds of surface active agent, i.e., 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate and 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% hydrochloric acid was slowly dropwise added from a dropping funnel over 1 hour with stirring. A slight excess of hydrogen chloride was then slowly passed therethrough at 45° C. over 3 hours with stirring. After stirring was continued for a further 4 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g of 5-chloromethylfurfural.
Quantity
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97.6 mg
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89.6 mg
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Synthesis routes and methods II

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and a surface active agent, 82.3 mg (0.00028 mole) of lauryldimethylbetaine. Then, 5 ml of water and 30 ml of toluene were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes with thorough stirring. After the reaction was continued at room temperature for a further 3 hours, the upper toluene layer was separated from the lower aqueous layer. Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer. After the reaction was carried out at room temperature for 3 hours, the upper toluene layer was again separated. This toluene extraction operation was repeated three times in total. All the toluene layers were combined and filtered through Celite. The filtrate was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 2.9 g of 5-chloromethylfurfural was obtained as a crude product.
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82.3 mg
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Synthesis routes and methods III

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(+)-galactose and two kinds of surface active agent, i.e., 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride and 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% aqueous hydrochloric acid was added dropwise from a dropping funnel over about 1 hour. A slight excess of hydrogen chloride was then slowly passed therethrough at 50° C. over 3 hours with stirring. After stirring was continued for a further 5 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g (theoretical yield 4.01 g) of 5-chloromethylfurfural as a crude product.
Quantity
0 (± 1) mol
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reactant
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97.6 mg
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89.6 mg
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30 mL
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6 mL
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Synthesis routes and methods IV

Procedure details

Five grams (0.028 mole) of a commercially available D-glucose was added to a three-necked flask equipped with a condenser and a stirrer, and dissolved in 5 ml of water. Thirty milli-liters of toluene was further added and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride (about 12 g) was passed through the mixture at room temperature for 30 minutes with thorough stirring. Stirring was further continued at 45° C. for 5 hours. The reaction solution containing a small amount of humud was diluted with a little water and filtered through Celite while being washed with a small amount of toluene. The toluene layer was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 1.0 g (theoretical yield 4.01 g) of 5-chloromethylfurfural was obtained as a crude product of pale brown color.
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Synthesis routes and methods V

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and two kinds of surface active agent, i.e., 62.2 mg (0.00028 mole) of sodium laurate and 90.2 mg (0.00028 mole) of tetrabutylammonium bromide. Then, 5 ml of water and 30 ml of carbon tetrachloride were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes. After stirring was continued at room temperature for a further 2.5 hours, the lower carbon tetrachloride layer was separated from the upper aqueous layer. Thirty milli-liters of carbon tetrachloride and the above two surface active agents of the same amounts as above were then freshly added to the aqueous layer. After stirring was continued at room temperature for 2.5 hours, the lower carbon tetrachloride layer was again separated. This carbon tetrachloride extraction operation was repeated three times in total. All the carbon tetrachloride layers were combined and filtered through Celite. The filtrate was neutralized, dried and concentrated to obtain about 2.0 g of 5-chloromethylfurfural as a crude product.
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90.2 mg
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5 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
434
Citations
W Gao, Y Li, Z Xiang, K Chen, R Yang… - Molecules, 2013 - mdpi.com
… In this study, a one-pot route for the conversion of carbohydrates into 5-chloromethylfurfural (CMF) in a simple and efficient (HCl-H 3 PO 4 /CHCl 3 ) biphasic system has been …
Number of citations: 31 www.mdpi.com
G Liu, J Wu, IY Zhang, ZN Chen, YW Li… - The Journal of Physical …, 2011 - ACS Publications
Recently, 5-chloromethylfurfural (CMF) was proposed as a central intermediate in the conversion of carbohydrate-based material into useful organic commodities. In the present work, …
Number of citations: 29 pubs.acs.org
AI Vicente, JAS Coelho, SP Simeonov, HI Lazarova… - Molecules, 2017 - mdpi.com
… 5-Chloromethylfurfural (CMF) has been considered an alternative to HMF as an intermediate building block due to its advantages regarding stability, polarity, and availability from …
Number of citations: 14 www.mdpi.com
F Wu, R Yang, F Yang - BioResources, 2015 - jtatm.textiles.ncsu.edu
5-chloromethylfurfural (5-CMF) was produced from carbohydrates and lignocelluloses under the catalysis of Lewis acids. The millimole scale-up synthesis of 5-CMF from carbohydrates …
Number of citations: 12 jtatm.textiles.ncsu.edu
BA Smith, P Champagne, PG Jessop - Chemistry‐Methods, 2021 - Wiley Online Library
The bioplatform molecule 5‐chloromethylfurfural (CMF) has potential as an intermediate or precursor in the preparation of useful products, such as bioderived fuels, chemicals and …
M Zuo, Z Li, Y Jiang, X Tang, X Zeng, Y Sun, L Lin - RSC advances, 2016 - pubs.rsc.org
5-Chloromethylfurfural (5-CMF), a biomass-derived platform chemical with great potential applications, was synthesized by a novel method from sugars, using metal chlorides as …
Number of citations: 49 pubs.rsc.org
B Chen, Y Feng, R Huang, S Yang, Z Li, J Sperry… - Applied Catalysis B …, 2022 - Elsevier
… Compared to HMF, 5-chloromethylfurfural (CMF), as a novel biomass-based platform molecule, can be directly prepared from raw biomass with high yield (70–80%) under mild …
Number of citations: 9 www.sciencedirect.com
HH Szmant, DD Chundury - Journal of Chemical Technology …, 1981 - Wiley Online Library
… 5-Chloromethylfurfural (CMF) has been known almost as long as 5-hydroxymethylfurfural or HMF. CMF and 5-bromomethylfurfural were first prepared and identified by Fenton and Gost…
Number of citations: 39 onlinelibrary.wiley.com
J Howard, DW Rackemann, Z Zhang, L Moghaddam… - Rsc Advances, 2016 - pubs.rsc.org
Chloromethylfurfural (CMF), a valuable intermediate for the production of chemicals and fuels, can be derived in high yields from the cellulose component of biomass. This study …
Number of citations: 10 pubs.rsc.org
VB Subramani, C Shi, L Moghaddam, L Atanda… - Journal of Cleaner …, 2022 - Elsevier
We have examined a sustainable biorefinery process for the conversion of cotton gin trash (CGT), a waste from the cotton industry to multiple high value products. Herein, we found CGT …
Number of citations: 3 www.sciencedirect.com

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